Cas no 2248371-87-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate is a specialized organic compound featuring a phthalimide core linked to a benzyloxy-substituted phenoxyacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. The presence of both ester and ether functionalities enhances its versatility in coupling reactions or as a protecting group precursor. Its stability under standard conditions ensures reliable handling and storage. The compound’s well-defined molecular architecture allows for precise modifications, facilitating targeted applications in drug discovery or material science. High purity grades are typically available to meet rigorous research and industrial requirements.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate structure
2248371-87-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate
CAS No:2248371-87-9
MF:C23H17NO6
MW:403.384186506271
CID:5924228
PubChem ID:165728461
Update Time:2025-06-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate Chemical and Physical Properties

Names and Identifiers

    • 2248371-87-9
    • EN300-6521674
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate
    • Inchi: 1S/C23H17NO6/c25-21(30-24-22(26)17-10-4-5-11-18(17)23(24)27)15-29-20-13-7-6-12-19(20)28-14-16-8-2-1-3-9-16/h1-13H,14-15H2
    • InChI Key: HHEILLVGBFBOOS-UHFFFAOYSA-N
    • SMILES: O(C(COC1=CC=CC=C1OCC1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 403.10558726g/mol
  • Monoisotopic Mass: 403.10558726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate (CAS No. 2248371-87-9)

In the realm of specialty chemicals, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate (CAS No. 2248371-87-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or abbreviated as isoindole-1,3-dione derivative, is a subject of interest in pharmaceutical research, material science, and organic synthesis. Its molecular architecture, featuring a benzyloxy-phenoxy moiety linked to an acetate group, makes it a versatile intermediate for designing advanced functional materials.

The growing demand for high-performance chemical intermediates in drug discovery and agrochemical formulations has propelled research into compounds like 2248371-87-9. Recent trends in green chemistry and sustainable synthesis have further emphasized the need for such tailored molecules, which can be optimized for minimal environmental impact. Researchers are particularly intrigued by its potential role in prodrug development, where its ester linkage could enable controlled release of active pharmaceutical ingredients (APIs).

From a structural perspective, the 1,3-dioxo-isoindole core is a hallmark of this compound, contributing to its stability and reactivity. This scaffold is frequently explored in small-molecule therapeutics, especially in targeting enzymes or protein-protein interactions. The benzyloxy-phenoxy side chain adds lipophilicity, which is crucial for optimizing bioavailability in drug candidates. Such features align with current industry priorities, including precision medicine and personalized therapeutics.

In material science, 2248371-87-9 has shown promise as a building block for functional polymers and photoactive materials. Its ability to undergo selective transformations—such as hydrolysis or cross-coupling reactions—makes it valuable for designing smart coatings or sensors. These applications resonate with emerging technologies like wearable electronics and biodegradable materials, addressing consumer demands for sustainability and innovation.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for reproducibility in research. As the scientific community increasingly prioritizes data transparency and reproducibility, detailed documentation of such analyses becomes indispensable.

Looking ahead, the exploration of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(benzyloxy)phenoxy]acetate is expected to expand, particularly in interdisciplinary fields combining chemistry, biology, and engineering. Its adaptability to diverse synthetic pathways positions it as a candidate for addressing global challenges, from antimicrobial resistance to renewable energy storage. For researchers and industry professionals, staying abreast of developments related to CAS No. 2248371-87-9 will be essential in leveraging its full potential.

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